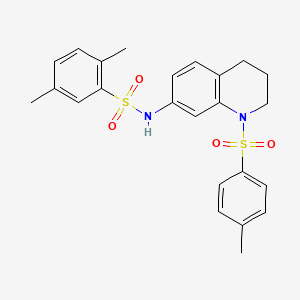

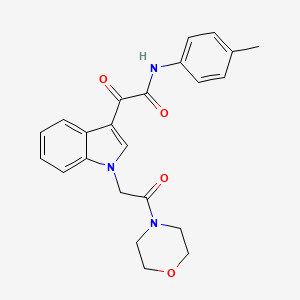

![molecular formula C15H10BrFN2O B2545759 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one CAS No. 1092344-24-5](/img/structure/B2545759.png)

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or to construct the molecular framework required for the final product. In the case of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, the synthesis was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The process included nitration, chlorination, N-alkylation, reduction, and condensation steps. The final structure was confirmed using 1H NMR and mass spectra, indicating the precision and reliability of the synthetic route .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of organic compounds can be determined through various spectroscopic methods. For instance, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was investigated using both experimental techniques and theoretical calculations. The optimized molecular structure and vibrational assignments were in agreement with experimental infrared bands and X-ray diffraction data. Such analyses are crucial for understanding the stability of the molecule, which in this case, was attributed to hyper-conjugative interactions and charge delocalization as revealed by Natural Bond Orbital (NBO) analysis. The HOMO-LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping showed the distribution of negative and positive charges across the molecule, which is important for predicting reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to ensure the correct addition or modification of functional groups. For example, the nitration and chlorination steps are critical for introducing nitro and chloro groups, respectively, which are then transformed through subsequent reactions. The reduction step is particularly important for converting nitro groups to amino groups, which are then used in the condensation step to form the final heterocyclic structure. These reactions are monitored using techniques like thin-layer chromatography (TLC) to ensure their completion .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and the results of spectroscopic analysis. For example, the melting points of intermediates in the synthesis provide insight into their purity and stability. Mass spectrometry data give the molecular weight and help confirm the molecular formula of the compounds. The vibrational spectroscopy data, including FT-IR, provide information about the functional groups present in the molecule. Additionally, the use of chiroptical spectroscopy, such as VCD, ECD, and ORD, along with DFT calculations, can determine the absolute configuration of chiral centers in the molecule, which is crucial for understanding its potential biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Intermediates One aspect of scientific research on compounds related to 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one involves the synthesis of key intermediates, such as 2-fluoro-4-bromobiphenyl, which are crucial for the manufacture of various pharmaceuticals, including non-steroidal anti-inflammatory and analgesic materials. The development of practical synthesis methods for these intermediates, which avoid the use of expensive and toxic catalysts or reagents, is an active area of research. For example, a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline has been developed, showcasing the ongoing efforts to improve the efficiency and safety of synthetic processes in pharmaceutical research (Qiu et al., 2009).

Chemical Properties and Fluorine Chemistry Research on the chemistry of fluorinated compounds, including those similar to the structure of this compound, focuses on their application in medicinal chemistry and cancer treatment. The introduction of fluorine atoms into pharmaceutical compounds often results in enhanced biological activity, metabolic stability, and membrane permeability. Studies on fluorinated pyrimidines, for instance, have contributed significantly to the treatment of cancer, demonstrating the critical role of fluorine chemistry in the development of more effective and targeted therapeutic agents (Gmeiner, 2020).

Environmental and Toxicological Studies The presence of bromine and fluorine in compounds like this compound also necessitates research into their environmental behavior and toxicology. Such studies aim to understand the persistence, bioaccumulation potential, and ecological impacts of these compounds. For example, research on tribromophenol, a structurally related compound, provides insights into the environmental concentrations, toxicokinetics, and toxicodynamics of brominated compounds, informing regulatory actions and risk assessments (Koch & Sures, 2018).

Fluorescent Chemosensors Additionally, derivatives of indole compounds, which share a core structure with this compound, have been explored for their potential as fluorescent chemosensors. These applications harness the unique photophysical properties of indole derivatives to develop sensitive and selective sensors for various analytes, including metal ions and biomolecules. Such research not only advances our understanding of the chemical reactivity and interactions of indole derivatives but also contributes to the development of new diagnostic tools and analytical methods (Roy, 2021).

Eigenschaften

IUPAC Name |

5-bromo-3-(2-fluoro-4-methylphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c1-8-2-4-13(11(17)6-8)18-14-10-7-9(16)3-5-12(10)19-15(14)20/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHLCEFVFLXTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

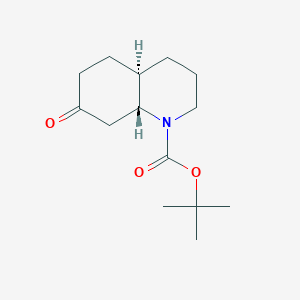

![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2545688.png)

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

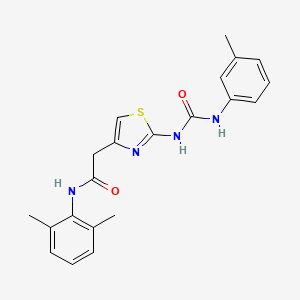

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)

![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)

![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)

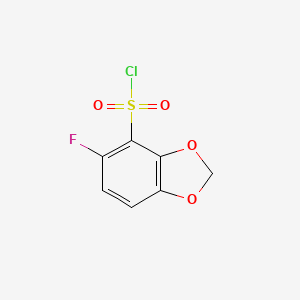

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)